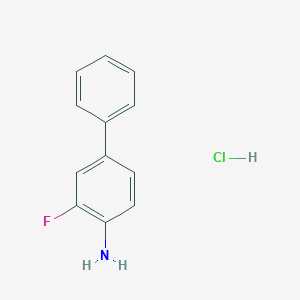

3-Fluoro-1,1'-biphenyl-4-amine hydrochloride

描述

属性

IUPAC Name |

2-fluoro-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN.ClH/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGWKRKRHFTHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171915-79-9 | |

| Record name | 2-fluoro-4-phenylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Suzuki-Miyaura Coupling

- Description: This method utilizes palladium catalysts such as Pd(PPh3)4 to couple fluorinated arylboronic acids with brominated or chlorinated anilines or nitrobenzenes.

- Reaction Conditions: Low catalyst loading (as low as 0.04 mol%) in solvents like toluene/water mixtures under mild temperatures (room temperature to 80 °C).

- Advantages: High efficiency, excellent yields (up to 84%), and high purity (>99%).

- Example: Coupling of 3-fluorophenylboronic acid with 4-bromoaniline followed by reduction of the nitro group if present.

Diazotization and Coupling Followed by Reduction

- Description: Starting from aniline derivatives, diazotization using sodium nitrite and hydrochloric acid forms diazonium salts, which then undergo coupling with fluorobenzene derivatives in the presence of copper catalysts.

- Subsequent Steps: Reduction of the coupled nitro intermediates to amines using catalytic hydrogenation or metal reductions.

- Industrial Adaptation: Often optimized for continuous flow reactors to enhance yield and reproducibility.

Grignard Reagent Route

- Description: Preparation involves the formation of fluorinated aryl Grignard reagents, which then react with halogenated anilines to form biphenyl amine derivatives.

- Yields: Moderate to good yields (65–80%) depending on substituent positions.

- Limitations: Requires careful control of moisture and temperature due to Grignard reagent sensitivity.

Decarboxylation Coupling and Catalytic Hydrogenation (From Nitrobenzoic Acid Precursors)

- Step 1: Decarboxylation coupling of o-nitrobenzoic acid salts with substituted halobenzenes in the presence of copper or palladium catalysts at 80–240 °C for 9–48 hours.

- Step 2: Catalytic hydrogenation of the resulting nitrobiphenyl intermediates in an autoclave with Pd/C or other catalysts under 0.2–2 MPa hydrogen pressure at 20–80 °C for 1–10 hours.

- Outcome: High yield (up to 92%) and purity (98%) of fluoro-aminobiphenyls after purification steps such as filtration, extraction, and recrystallization.

Detailed Reaction Conditions and Yields

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 (0.04 mol%), fluorophenylboronic acid, 4-bromoaniline | Room temp to 80 °C, toluene/H2O solvent | Up to 84 | >99 | Low catalyst loading, environmentally friendly |

| Diazotization and Copper-Catalyzed Coupling | Sodium nitrite, HCl, copper catalyst, fluorobenzene | Acidic aqueous medium, room temp | Moderate | High | Followed by reduction step |

| Grignard Reagent Route | Fluorinated aryl magnesium bromide, halogenated aniline | Anhydrous conditions, low temperature | 65–80 | Moderate | Sensitive to moisture, requires strict control |

| Decarboxylation Coupling + Hydrogenation | o-Nitrobenzoic acid salts, substituted halobenzene, Pd(acac)2, CuI, Pd/C | 80–240 °C (coupling), 20–80 °C, 0.2–2 MPa H2 (hydrogenation) | Up to 92 | 98 | Industrial scale, high purity, robust method |

Optimization and Industrial Considerations

- Catalyst Selection: Optimizing ligands (e.g., DPEphos) and bases (e.g., t-BuONa) in palladium-catalyzed reactions enhances yields and selectivity.

- Reaction Scale: Continuous flow reactors and automated systems improve reproducibility and scalability.

- Purification: Crystallization, extraction, and chromatography are employed to achieve high purity suitable for pharmaceutical or agrochemical applications.

- Environmental Impact: Use of low catalyst loadings and mild reaction conditions reduces waste and energy consumption.

Summary of Research Findings

- The Suzuki-Miyaura coupling remains the most efficient and widely applied method for constructing the biphenyl core with fluorine and amine substituents, offering high yields and purity with low catalyst usage.

- Reduction of nitro intermediates to amines is effectively achieved using Pd/C catalyzed hydrogenation under mild conditions, with catalyst recyclability demonstrated.

- Alternative methods such as Grignard routes and decarboxylation coupling provide valuable options depending on available starting materials and scale requirements.

- Industrial synthesis emphasizes continuous processes and environmentally benign conditions to meet quality and sustainability goals.

This comprehensive analysis highlights that the preparation of this compound is well-established through palladium-catalyzed cross-coupling and reduction strategies, supported by robust industrial methodologies ensuring high yield and purity.

化学反应分析

3-Fluoro-1,1’-biphenyl-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where the fluorine or amine group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and various catalysts. .

科学研究应用

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Fluoro-1,1'-biphenyl-4-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing compounds that target neurological receptors, which are essential in treating conditions such as depression and anxiety disorders. The fluoro substitution enhances the lipophilicity of the compound, improving its ability to cross the blood-brain barrier.

Case Study: Neurological Drug Development

In a study focused on developing novel antidepressants, researchers utilized this compound as a key precursor. The compound was modified to create derivatives that exhibited improved selectivity for serotonin receptors, leading to promising results in preclinical trials.

Probe for Enzyme-Substrate Interactions

In biological research, this compound is employed as a probe to study enzyme-substrate interactions. Its structural features allow it to bind selectively to specific enzymes, facilitating the understanding of biochemical pathways.

Case Study: Enzyme Activity Assays

In a series of enzyme activity assays, researchers used this compound to investigate the binding affinity of various enzymes involved in metabolic processes. The results indicated that modifications to the amine group significantly influenced binding efficiency and enzyme kinetics.

作用机制

The mechanism of action of 3-Fluoro-1,1’-biphenyl-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with proteins and enzymes, influencing various biochemical processes .

相似化合物的比较

3-Methyl-1,1'-biphenyl-4-amine Hydrochloride

- Substituent : Methyl group at the 3-position.

- Molecular Weight : ~219.5 g/mol (calculated for C₁₃H₁₄ClN).

- Key Differences: The methyl group introduces steric hindrance, reducing accessibility to the amine group in reactions requiring nucleophilic attack or coordination . Electron-donating methyl group increases electron density at the biphenyl core, contrasting with the electron-withdrawing fluorine in the 3-fluoro analog. Solubility: Notably higher in polar solvents (e.g., methanol, DMSO) compared to the fluoro derivative due to reduced hydrophobicity .

2'-Methoxy-1,1'-biphenyl-4-amine Hydrochloride

- Substituent : Methoxy group at the 2'-position.

- Molecular Weight : 235.71 g/mol .

- Key Differences :

- The methoxy group’s electron-donating resonance effect enhances electron density on the adjacent phenyl ring, altering reactivity in electrophilic substitution reactions.

- Increased polarity due to the oxygen atom improves solubility in aqueous-organic mixtures compared to the fluoro derivative.

- HPLC Behavior : Methoxy-substituted biphenylamines exhibit longer retention times than halogenated analogs due to stronger interactions with reverse-phase columns .

4′-Bromo-1,1′-biphenyl-4-amine (BBPA)

- Substituent : Bromine at the 4′-position.

- Reactivity: Bromine’s larger atomic radius and polarizability facilitate radical transfer reactions on metal surfaces (e.g., Cu(111)), enabling dehydrogenation of amino groups at room temperature. In contrast, the 3-fluoro analog requires higher thermal activation for similar transformations .

- Applications : BBPA is preferred in surface-catalyzed polymerization studies due to its efficient debromination and radical generation .

Physicochemical and Functional Comparisons

生物活性

3-Fluoro-1,1'-biphenyl-4-amine hydrochloride is a chemical compound notable for its potential biological activity, particularly in medicinal chemistry. The compound features a fluorine atom at the meta position of one phenyl ring and an amino group at the para position of the other, contributing to its unique properties and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H10ClF

- Molecular Weight : Approximately 187.21 g/mol

- Structural Characteristics : The presence of the fluorine atom enhances lipophilicity and can influence biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Pharmaceutical Applications : The compound has shown promise as a pharmaceutical agent, with structural similarities to other biologically active compounds suggesting potential therapeutic effects.

- Enzyme Interactions : It may interact with specific enzymes and proteins, influencing their activity through binding interactions that can either inhibit or activate these biomolecules.

The mechanism of action involves the compound's ability to bind to target proteins and enzymes, modulating various biochemical pathways. The fluorine atom enhances binding affinity through non-covalent interactions, which can lead to significant changes in enzyme activity and cellular functions .

Case Studies

- Antifungal Activity : In studies related to antifungal properties, derivatives of biphenyl compounds have been shown to inhibit fungal growth effectively. For instance, compounds similar to this compound have been evaluated for their effectiveness against various fungal strains .

- Cancer Cell Proliferation : Research indicates that fluorinated biphenyl compounds can suppress the proliferation of cancer cells. A study demonstrated that a structurally related fluorinated analogue exhibited significant anti-cancer activity with an IC50 value below 10 nM against pancreatic cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Cancer Cell Proliferation | IC50 < 10 nM against pancreatic cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

Dosage Effects

Research on dosage effects indicates that lower doses of this compound may yield beneficial effects without significant toxicity. In animal models, varying dosages have demonstrated different levels of efficacy and safety profiles.

Metabolic Pathways

The compound is involved in several metabolic pathways where it interacts with enzymes that facilitate its metabolism. This interaction leads to the formation of various metabolites that may also exhibit biological activity .

Transport and Distribution

Understanding how this compound is transported within biological systems is crucial for its application in drug development. The compound's movement across cellular membranes is facilitated by specific transporters and binding proteins.

常见问题

Q. Table 1. Key Analytical Parameters for Characterization

Q. Table 2. Computational Tools for Reaction Optimization

| Tool | Application | Outcome Example | Reference |

|---|---|---|---|

| Gaussian 16 | Transition state modeling | Identified SN2 mechanism for fluorination | |

| COSMO-RS | Solvent selection | Predicted 80% yield in DMF vs. 50% in THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。